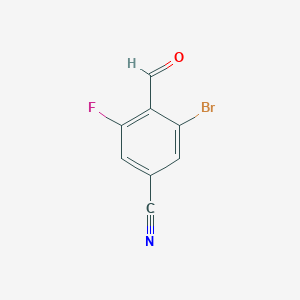![molecular formula C20H22ClN5O3 B2690390 8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887459-21-4](/img/structure/B2690390.png)
8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental components of DNA, RNA, and ATP, and play crucial roles in cellular energy systems and signaling pathways .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes an imidazo[2,1-f]purine core, which is a fused two-ring system containing nitrogen atoms. It also has various substituents attached to this core .Scientific Research Applications
Synthesis and Antiviral Activity
Research has delved into the synthesis of imidazo[1,2-a]-s-triazine nucleosides, demonstrating the chemical synthesis of a new class of purine analogues with moderate activity against rhinoviruses at non-toxic levels (Kim et al., 1978).
Interaction with DNA
Another study identified specific imidazo-purine derivatives in DNA modified by exposure to vinyl chloride, providing insight into the alkylating properties of these compounds towards DNA and their potential implications in vinyl chloride oncogenicity (Green & Hathway, 1978).
Potential as Antidepressant Agents
A series of derivatives was synthesized and evaluated for their serotonin receptor affinity and inhibitor activity, identifying compounds with potential antidepressant and anxiolytic applications (Zagórska et al., 2016).
Structural Activity Relationships
Further studies include the development of novel arylpiperazinylalkyl purine diones and triones, showing a range of activities at serotoninergic and dopaminergic receptors, with potential implications for antidepressant and anxiolytic therapies (Zagórska et al., 2015).
Antihypertensive and Antiviral Activity
The synthesis of 7,8-polymethylenepurine derivatives and their evaluation for antihypertensive and antiviral activities highlight the therapeutic potential of these compounds (Nilov et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(4-chlorophenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3/c1-5-29-11-10-24-18(27)16-17(23(4)20(24)28)22-19-25(12(2)13(3)26(16)19)15-8-6-14(21)7-9-15/h6-9H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPOMXXGQCYCBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)Cl)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2690307.png)
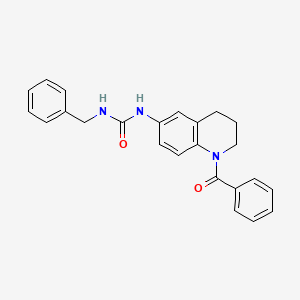
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide](/img/structure/B2690312.png)
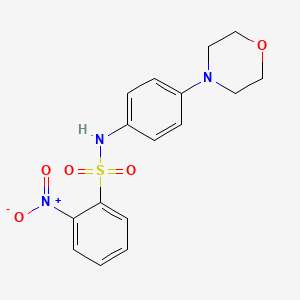
![2-(2,5-dimethylphenyl)-7-(3-fluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2690314.png)
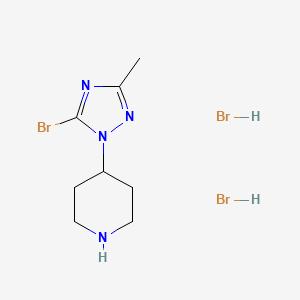
![1-[4-(4-Acetylpiperazine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2690317.png)
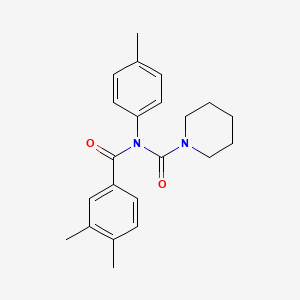
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2690320.png)
![(E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2690324.png)

![(E)-4-(indolin-1-ylsulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690328.png)

